molecular formula C14H28N2O3 B12073371 tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate

tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate

Cat. No.: B12073371
M. Wt: 272.38 g/mol
InChI Key: YTRYLUDRIUZHKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an amino group, and an oxan-3-yl group attached to a propyl chain. It is used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino alcohol derivative. One common method involves the use of tert-butyl carbamate and 2-amino-3-(oxan-3-yl)propanol in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes. These processes often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, secondary amines, and various substituted carbamates .

Scientific Research Applications

tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The pathways involved may include the modulation of enzyme activity, alteration of substrate binding, and changes in protein conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate is unique due to its specific structural features, such as the presence of both an oxan-3-yl group and a tert-butyl carbamate moiety. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3/c1-14(2,3)19-13(17)16(4)9-12(15)8-11-6-5-7-18-10-11/h11-12H,5-10,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRYLUDRIUZHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(CC1CCCOC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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